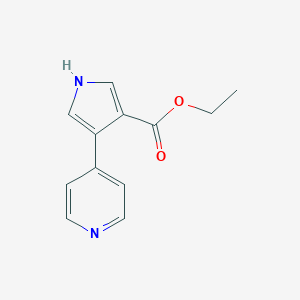

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated pyrrole carboxylate under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to minimize environmental impact.

化学反応の分析

Types of Reactions: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Pyrrolinone derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

科学的研究の応用

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the production of advanced materials and agrochemicals .

作用機序

The mechanism of action of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrole rings facilitate binding to active sites, modulating the activity of the target proteins. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to its biological effects .

類似化合物との比較

N-ethyl-4-(pyridin-4-yl)benzamide: Shares the pyridine moiety but differs in the benzamide group.

Pyrrolidine derivatives: Similar in the pyrrole ring structure but vary in the substitution pattern.

Uniqueness: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is unique due to its combination of pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.

生物活性

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique combination of pyridine and pyrrole rings, which enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine and pyrrole moieties facilitate binding to active sites, which can modulate the activity of target proteins. This interaction can lead to:

- Inhibition of Enzyme Activity : this compound has been shown to inhibit specific enzymes involved in disease processes, thereby reducing their activity.

- Alteration of Receptor Signaling Pathways : The compound may influence receptor-mediated signaling, which is critical in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics:

| Pathogen | MIC (μg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |

| Escherichia coli | 10 | Ciprofloxacin (2) |

| Salmonella typhi | 15 | Tetracycline (4) |

These findings suggest that the compound could serve as a template for developing new antimicrobial agents .

Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies have reported that it can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.36 |

| HCT116 | 1.8 |

These results highlight the potential of this compound in cancer therapy .

Case Study 1: Antiviral Properties

A recent study evaluated the antiviral activity of derivatives based on this compound against HIV-1. The most active derivative showed an EC50 value of 1.65 μM, demonstrating significant antiviral efficacy while maintaining low toxicity in VERO cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cyclin-dependent kinases (CDK2 and CDK9), which play crucial roles in cell cycle regulation. The compound exhibited selective inhibition with IC50 values of 0.36 μM for CDK2 and 1.8 μM for CDK9, indicating its potential as a therapeutic agent in cancer treatment .

特性

IUPAC Name |

ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDVHPANJIDEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333063 |

Source

|

| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197774-66-6 |

Source

|

| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。